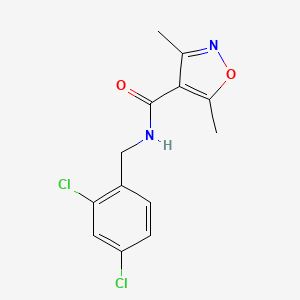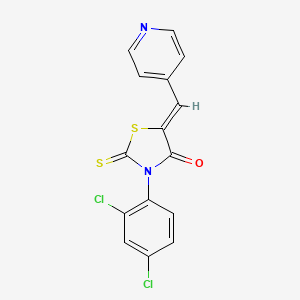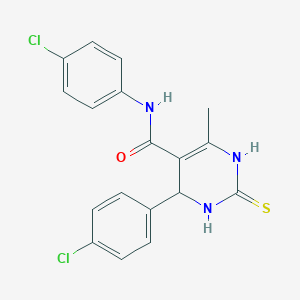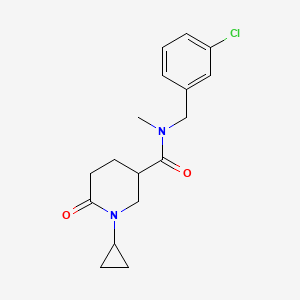
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sulfonamide derivatives are an important class of compounds in medicinal chemistry and have been studied for various biological activities. Their structural diversity allows for a wide range of applications and functionalities. The synthesis and analysis of these compounds involve detailed investigation into their chemical and physical properties, molecular structures, and potential reactions.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves condensation reactions, nucleophilic substitution, or Mitsunobu reactions. For instance, a series of derivatives have been synthesized as potential anti-HIV agents, demonstrating the versatility of sulfonamide chemistry in generating compounds with significant biological activities (Brzozowski & Sa̧czewski, 2007).
Molecular Structure Analysis
Molecular structure analysis of sulfonamides can be performed using spectroscopic methods such as FTIR, NMR, and UV-Vis spectroscopy. Crystallography provides detailed insights into the arrangement of atoms within the molecule and the geometry of the compound. For example, studies have elucidated the crystal structures of sulfonamide derivatives complexed with carbonic anhydrase, revealing the interaction patterns that contribute to their inhibitory activity (Dudutienė et al., 2013).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including N-alkylation and aminohydroxylation, which can lead to the formation of novel compounds with unique structures and functionalities. These reactions are crucial for modifying the biological activity and physicochemical properties of the sulfonamides (Hamasharif et al., 2017).
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-7-5-8(2)12(9(3)6-7)22(20,21)17-11-10(4)15-14(19)16-13(11)18/h5-6,17H,1-4H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKRVESFNVOJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(NC(=O)NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,4,6-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)



![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5057865.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5057902.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)
